Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Description

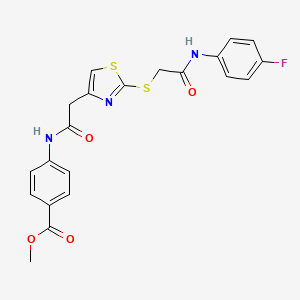

Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a synthetic thiazole derivative characterized by a central thiazole ring linked to a 4-fluorophenylamino group and a methyl benzoate ester. Its structure integrates key pharmacophores, including the thiazole core (known for antimicrobial activity) , the 4-fluorophenyl group (enhancing lipophilicity and target binding), and the benzoate ester (influencing solubility and bioavailability).

Properties

IUPAC Name |

methyl 4-[[2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4S2/c1-29-20(28)13-2-6-15(7-3-13)23-18(26)10-17-11-30-21(25-17)31-12-19(27)24-16-8-4-14(22)5-9-16/h2-9,11H,10,12H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHSJPGFRMDYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that molecules containing a thiazole ring, like our compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.

Mode of Action

The thiazole ring, a key component of the compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place. This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.

Biochemical Pathways

It is known that thiazole-containing molecules can activate or stop certain biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound in the body.

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

N-[4-Methylthiazol-2-yl]-2-m-tolylacetamide (107b)

- Structure : Features a thiazole ring substituted with a methyl group and an m-tolylacetamide side chain.

- Activity : Exhibits broad-spectrum antibacterial activity (MIC: 12.5–6.25 µg/mL against Staphylococcus aureus, Escherichia coli) and antifungal efficacy against Aspergillus flavus .

Methyl 2-(2-(2-m-tolylacetamido)thiazol-4-yl)acetate (107o)

- Structure : Contains a methyl acetate group instead of the benzoate ester.

- Activity : Effective against bacterial strains (MIC: 12.5 µg/mL) but less potent against fungi .

- Comparison : The benzoate ester in the target compound may enhance metabolic stability compared to the acetate group in 107o, prolonging half-life .

Methyl 3-[[4-(2-(4-fluorophenyl)thiazol-4-yl)phenyl]amino]-3-oxopropanoate (3g)

- Structure: Includes a 4-fluorophenyl-thiazole moiety and a methyl propanoate ester.

- Comparison: The benzoate ester in the target compound may offer better steric compatibility with target enzymes compared to the propanoate ester in 3g .

Heterocyclic Variants with Modified Cores

Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A22)

- Structure : Replaces thiazole with a benzimidazole core and uses an ethyl benzoate ester.

- Activity: Not explicitly reported, but benzimidazoles are known for antiviral and antiparasitic activity.

- Comparison : The thiazole core in the target compound likely provides stronger antibacterial activity, whereas benzimidazoles may prioritize different biological targets .

Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

- Structure : Substitutes thiazole with an oxadiazole ring and a bromophenyl group.

- Activity : Oxadiazoles are associated with anti-inflammatory and anticancer activity.

- Comparison : The 4-fluorophenyl group in the target compound may confer higher electronegativity, improving binding affinity compared to bromophenyl .

Table 1: Antimicrobial Activity of Selected Analogues

Key SAR Insights:

- Thiazole Core : Essential for antimicrobial activity; modifications here drastically alter efficacy .

- 4-Fluorophenyl Group: Enhances target binding via hydrophobic and electronic interactions compared to non-fluorinated analogs .

- Ester Choice: Methyl benzoate esters improve metabolic stability over ethyl or propanoate esters .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Compound | LogP* | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| Target Compound | ~3.2 (estimated) | <0.1 | ~85 |

| 107b | ~2.5 | 0.3 | ~70 |

| 3g | ~3.0 | 0.2 | ~80 |

*LogP estimated using fragment-based methods.

- Lipophilicity : The 4-fluorophenyl group increases LogP, enhancing membrane permeability but reducing aqueous solubility.

- Bioavailability : The benzoate ester in the target compound may slow hydrolysis, extending systemic exposure compared to acetate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.